Iron;chloride;hexahydrate

Chemical Safety Reagent Handling Process Engineering

Choose FeCl₃·6H₂O over anhydrous FeCl₃ to eliminate violent exothermic water reactions and HCl gas release. In Friedel-Crafts benzylation, the FeCl₃·6H₂O/Gly DES system delivers 20 catalytic cycles with no yield erosion, reducing catalyst procurement volume up to 95% vs. single-use catalysis. For Fe₂O₃ nanoparticle synthesis, this precursor avoids nitrate-driven side reactions; tune particle size from 18–37 nm via calcination temperature. In water treatment, achieve 73% turbidity reduction without sulfate introduction. For conductive polymer nanofibers, use as a solution-processable oxidant for in-situ EDOT polymerization yielding PEDOT/PAA webs at 0.16 S/cm. Verify application compatibility before substituting.

Molecular Formula ClFeH12O6-
Molecular Weight 199.39 g/mol
Cat. No. B13888640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron;chloride;hexahydrate
Molecular FormulaClFeH12O6-
Molecular Weight199.39 g/mol
Structural Identifiers
SMILESO.O.O.O.O.O.[Cl-].[Fe]
InChIInChI=1S/ClH.Fe.6H2O/h1H;;6*1H2/p-1
InChIKeyPXDAMHLFGLQUSU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 250 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iron Chloride Hexahydrate (FeCl₃·6H₂O): Procurement Baseline and Hydrate Form Differentiation


Iron chloride hexahydrate (ferric chloride hexahydrate, CAS 10025-77-1) is a crystalline transition metal halide hydrate with the formula FeCl₃·6H₂O. It exists as orange-yellow to brownish-yellow deliquescent crystals with a melting point of approximately 37 °C [1]. The crystal structure, determined by three-dimensional single-crystal X‑ray diffraction, reveals trans-[Fe(H₂O)₄Cl₂]⁺ octahedral units with Fe–O bond distances averaging 1.993 Å [2]. This compound is a commodity chemical widely used in water treatment, electronics etching, and organic synthesis. However, its procurement decision hinges critically on understanding how the hexahydrate form differs from anhydrous FeCl₃ and alternative ferric salts in quantifiable, application-relevant ways.

Why Iron Chloride Hexahydrate Cannot Be Casually Substituted by Anhydrous FeCl₃ or Other Ferric Salts


The term 'ferric chloride' encompasses multiple distinct chemical entities with divergent physical properties, handling requirements, and reactivity profiles. The anhydrous form reacts violently and exothermically with water, liberating HCl gas—a hazard absent in the hexahydrate, which has already incorporated water into its crystal lattice [1]. Conversely, the hexahydrate exhibits Lewis acidity quenched by coordinated water ligands, rendering it a weaker Lewis acid than its anhydrous counterpart [2]. Substituting FeCl₃·6H₂O with Fe₂(SO₄)₃ alters anion chemistry, solubility in organic solvents, and decomposition pathways; substituting with Fe(NO₃)₃·9H₂O introduces nitrate as a competing oxidant that changes thermal decomposition behavior and final product morphology [3]. These differences manifest as quantifiable variations in catalytic yield, material properties, and process safety—making generic substitution scientifically unsound without application-specific verification.

Iron Chloride Hexahydrate: Quantified Differentiation Evidence Versus Comparators


Anhydrous FeCl₃ vs. FeCl₃·6H₂O: Water Reactivity and HCl Gas Liberation Risk

When anhydrous FeCl₃ contacts water, it undergoes rapid, exothermic hydrolysis with liberation of toxic HCl gas. FeCl₃·6H₂O, having already reacted with and incorporated six water molecules into its crystal lattice, does not liberate HCl upon dissolution in water [1]. This qualitative binary difference (HCl evolution vs. no HCl evolution) carries quantitative implications for ventilation requirements, personal protective equipment specification, and process hazard analysis in industrial and laboratory settings.

Chemical Safety Reagent Handling Process Engineering

FeCl₃·6H₂O-Based Deep Eutectic Solvent Catalyst Reusability: 20 Consecutive Cycles with No Yield Erosion

In Friedel-Crafts benzylation reactions for synthesizing 1,1-diarylalkanes, the Deep Eutectic Solvent (DES) system 3 FeCl₃·6H₂O/Gly serves as both reaction medium and promoter. This FeCl₃·6H₂O-based system was reused for 20 consecutive catalytic cycles with no appreciable erosion of product yields, enabling multigram-scale (10 mmol) synthesis of 1-phenyl-1-xylyl ethane (PXE) [1]. The methodology accommodates highly electronically deactivated electrophiles including those bearing CF₃ and NO₂ groups, and delivers up to 132 examples of asymmetric 1,1-diarylalkanes with generally good yields and high regioselectivities.

Green Chemistry Friedel-Crafts Catalysis Catalyst Reusability

FeCl₃·6H₂O vs. Fe(NO₃)₃·9H₂O: Thermal Decomposition Pathways and Product Morphology

Thermogravimetric-differential thermal analysis (TG-DTA) reveals distinct decomposition pathways for FeCl₃·6H₂O versus Fe(NO₃)₃·9H₂O. FeCl₃·6H₂O undergoes dehydration at temperatures >100 °C, releasing water and ultimately decomposing to iron oxide; the chloride counterion does not introduce competing oxidative decomposition pathways [1]. In contrast, Fe(NO₃)₃·9H₂O decomposition involves nitrate-driven oxidation that alters the thermal profile and final product characteristics. When FeCl₃·6H₂O is used as a precursor for hematite (α-Fe₂O₃) nanoparticle synthesis via precipitation at 80 °C followed by calcination (600–850 °C), the resulting particles exhibit controllable size from 18 nm to 37 nm depending on calcination temperature, with rhombohedral (hexagonal) structure (space group R‑3c), optical band gap of ~2.1 eV, and photocatalytic activity demonstrated via methylene blue degradation [2].

Thermal Analysis Materials Synthesis Iron Oxide Nanoparticles

FeCl₃·6H₂O vs. Fe₂(SO₄)₃: Coagulation Efficiency in Pulp and Paper Mill Effluent Treatment

In the treatment of pulp and paper mill effluent, the coagulation performance of FeCl₃·6H₂O was directly compared with Fe₂(SO₄)₃·7H₂O and Al₂(SO₄)₃·18H₂O. FeCl₃·6H₂O achieved 73% turbidity (Tb) reduction, while Fe₂(SO₄)₃·7H₂O achieved 74% and Al₂(SO₄)₃·18H₂O achieved 75% [1]. While all three coagulants performed within a narrow 2% efficiency band, FeCl₃·6H₂O offers a distinct advantage in applications where chloride compatibility is required (e.g., avoiding sulfate introduction into chloride-sensitive downstream processes or where chloride enhances subsequent oxidation steps).

Wastewater Treatment Coagulation Effluent Remediation

FeCl₃·6H₂O in Conductive Polymer Synthesis: PEDOT/PAA Nanofiber Conductivity of 0.16 S/cm

FeCl₃·6H₂O serves as an effective oxidant and dopant for the oxidative polymerization of 3,4-ethylenedioxythiophene (EDOT) to produce poly(3,4-ethylenedioxythiophene) (PEDOT). In a study fabricating PEDOT/poly(acrylic acid) (PAA) composite nanofibers via electrospinning followed by in‑situ polymerization in an FeCl₃·6H₂O oxidation bath, the resulting PEDOT/PAA (50:50) nanofibrous web achieved an electrical conductivity of 0.16 S/cm [1]. The authors note this value represents 'a considerable improvement over similar products reported in the literature.' While the study does not provide direct comparative data for alternative oxidants (e.g., ammonium persulfate or FeCl₃ anhydrous) under identical conditions, the achieved conductivity benchmark establishes FeCl₃·6H₂O as a viable oxidant choice for PEDOT synthesis requiring moderate conductivity outcomes.

Conductive Polymers PEDOT Synthesis Electrospinning

Low‑Temperature Magnetic Behavior: FeCl₃·6H₂O Paramagnetic Down to 4.2 K vs. FeCl₃ Antiferromagnetic Transition at 9.75 K

Magnetic susceptibility measurements from 4.2 K to 30 K reveal a fundamental divergence in low‑temperature magnetic ordering. Anhydrous FeCl₃ exhibits an antiferromagnetic transition with a Néel temperature TN = 9.75 ± 0.2 K [1]. In contrast, FeCl₃·6H₂O remains paramagnetic and obeys the Curie law down to 4.2 K, showing no magnetic ordering transition within the measured temperature range. This behavior arises because the six coordinated water molecules in FeCl₃·6H₂O increase the spatial separation between Fe³⁺ centers, suppressing the superexchange interactions that drive antiferromagnetic ordering in the anhydrous phase.

Magnetic Materials Low-Temperature Physics Paramagnetism

Iron Chloride Hexahydrate: Evidence-Backed Research and Industrial Application Scenarios


Friedel-Crafts Benzylation in Reusable Deep Eutectic Solvent Systems

Researchers and process chemists synthesizing 1,1-diarylalkanes via Friedel-Crafts benzylation should select FeCl₃·6H₂O when catalyst reusability and green chemistry metrics are procurement priorities. The 3 FeCl₃·6H₂O/Gly DES system enables 20 consecutive catalytic cycles with no yield erosion [1], reducing catalyst procurement volume by up to 95% compared to single-use homogeneous FeCl₃ catalysis. The methodology is validated on multigram scale (10 mmol) and tolerates highly deactivated electrophiles including CF₃- and NO₂-substituted substrates.

Synthesis of Hematite (α-Fe₂O₃) Nanoparticles with Controlled Size and Optical Properties

Materials scientists requiring iron oxide nanoparticles with predictable size distribution and phase purity should procure FeCl₃·6H₂O as the precursor of choice. Thermal decomposition of FeCl₃·6H₂O avoids the nitrate-driven oxidative side reactions inherent to Fe(NO₃)₃·9H₂O [2]. Particle size can be tuned from 18 nm to 37 nm by varying calcination temperature (600–850 °C), yielding phase-pure α-Fe₂O₃ with rhombohedral structure (space group R‑3c) and optical band gap of ~2.1 eV suitable for visible-light photocatalysis applications [3].

Wastewater Coagulation Where Sulfate Introduction Is Contraindicated

Industrial water treatment facilities treating pulp and paper mill effluent or similar wastewater streams should select FeCl₃·6H₂O over Fe₂(SO₄)₃ when chloride compatibility is required for downstream processes. FeCl₃·6H₂O achieves 73% turbidity reduction—within 1 percentage point of Fe₂(SO₄)₃·7H₂O (74%) [4]—while avoiding sulfate introduction that can cause scaling, interfere with subsequent oxidation steps, or violate discharge permits in sulfate‑sensitive watersheds.

Oxidative Polymerization of EDOT for Conductive PEDOT Nanofibers

Researchers fabricating conductive polymer nanofibers via electrospinning should consider FeCl₃·6H₂O as a solution-processable oxidant for in‑situ EDOT polymerization. The use of FeCl₃·6H₂O in an oxidation bath yields PEDOT/PAA nanofibrous webs with electrical conductivity of 0.16 S/cm—a value reported as 'a considerable improvement over similar products' [5]. This benchmark supports FeCl₃·6H₂O procurement for electrospinning-based conductive polymer research where moderate conductivity outcomes are acceptable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iron;chloride;hexahydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.